6-deoxy-3-O-methyl-alpha-L-mannopyranose
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Overview
Description
6-Deoxy-3-O-methyl-alpha-L-mannopyranose is a derivative of mannose, a simple sugar that is a constituent of many polysaccharides This compound is characterized by the absence of a hydroxyl group at the sixth carbon and the presence of a methyl group at the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-deoxy-3-O-methyl-alpha-L-mannopyranose typically involves the selective protection and deprotection of hydroxyl groups, followed by methylation and deoxygenation reactions. One common method includes the use of methyl iodide as a methylating agent and a strong base such as sodium hydride to facilitate the reaction. The deoxygenation can be achieved using reagents like tributyltin hydride in the presence of a radical initiator.
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of the synthesis and the need for specific reagents and conditions. advancements in biotechnological methods may offer more efficient and sustainable production routes in the future.
Chemical Reactions Analysis
Types of Reactions
6-Deoxy-3-O-methyl-alpha-L-mannopyranose can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methylated carbon, especially under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Hydrochloric acid or sodium hydroxide as catalysts.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted mannopyranose derivatives.
Scientific Research Applications
6-Deoxy-3-O-methyl-alpha-L-mannopyranose has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Studied for its role in glycosylation processes and its potential as a biomarker.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of 6-deoxy-3-O-methyl-alpha-L-mannopyranose involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate or inhibitor in glycosylation pathways, affecting the synthesis and function of glycoproteins and glycolipids. The molecular targets include glycosyltransferases and glycosidases, which play crucial roles in cellular processes.
Comparison with Similar Compounds
Similar Compounds
6-Deoxy-L-mannose: Similar structure but lacks the methyl group at the third carbon.
3,4-Di-O-acetyl-6-deoxy-L-glucal: Contains acetyl groups and is used in different synthetic applications.
L-Rhamnose: A naturally occurring deoxy sugar with similar structural features.
Uniqueness
6-Deoxy-3-O-methyl-alpha-L-mannopyranose is unique due to its specific methylation pattern and deoxygenation, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized synthetic and research applications.
Properties
CAS No. |
78185-80-5 |
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Molecular Formula |
C7H14O5 |
Molecular Weight |
178.18 g/mol |
IUPAC Name |
(2R,3R,4R,5S,6S)-4-methoxy-6-methyloxane-2,3,5-triol |
InChI |
InChI=1S/C7H14O5/c1-3-4(8)6(11-2)5(9)7(10)12-3/h3-10H,1-2H3/t3-,4-,5+,6+,7+/m0/s1 |
InChI Key |
OEKPKBBXXDGXNB-PAMBMQIZSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O)O)OC)O |
Canonical SMILES |
CC1C(C(C(C(O1)O)O)OC)O |
Origin of Product |
United States |
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